molecular formula C20H16N2O B5805893 4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

Cat. No. B5805893
M. Wt: 300.4 g/mol
InChI Key: SMOGVAAOCKPPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases that plays a crucial role in the signaling pathways of various cytokines, including interleukins, interferons, and growth factors. Inhibition of JAK3 by CP-690,550 has been shown to have potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile selectively inhibits JAK3 by binding to its catalytic domain, thereby preventing its activation and downstream signaling. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects by reducing the activation and proliferation of T cells and other immune cells. It also reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has several advantages for use in lab experiments, including its high potency and selectivity for JAK3. However, its use can also be limited by its potential toxicity and off-target effects, which may require careful dosing and monitoring.

Future Directions

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has shown promise as a potential therapeutic agent for various autoimmune and inflammatory diseases. Future research directions could include studying its efficacy and safety in clinical trials, exploring its potential use in combination with other immunosuppressive agents, and investigating its effects on other signaling pathways and cell types.

Synthesis Methods

The synthesis of 4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves several steps, including the condensation of 3-cyclopropylcarbonyl-1H-indole-1-carboxylic acid with 4-(dimethylamino)benzaldehyde, followed by reduction and subsequent acylation to obtain the final product.

Scientific Research Applications

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent immunosuppressive effects by inhibiting the activation and proliferation of T cells and other immune cells.

properties

IUPAC Name

4-[[3-(cyclopropanecarbonyl)indol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c21-11-14-5-7-15(8-6-14)12-22-13-18(20(23)16-9-10-16)17-3-1-2-4-19(17)22/h1-8,13,16H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGVAAOCKPPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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